N-(2H-benzo[3,4-d]1,3-dioxolan-5-ylmethyl)[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide
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Overview
Description
N-(2H-benzo[3,4-d]1,3-dioxolan-5-ylmethyl)[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of N-(2H-benzo[3,4-d]1,3-dioxolan-5-ylmethyl)[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide involves several steps, typically starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms and heterocyclic rings makes it susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Common reagents used in these reactions include palladium catalysts, brominating agents like N-bromosuccinimide (NBS), and bases such as cesium carbonate (Cs2CO3) . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(2H-benzo[3,4-d]1,3-dioxolan-5-ylmethyl)[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide exerts its effects involves interactions with molecular targets such as tubulin . By binding to the colchicine binding site on tubulin, the compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.
Comparison with Similar Compounds
Properties
Molecular Formula |
C26H26N6O5 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H26N6O5/c27-23-18(25(33)28-15-17-4-5-20-21(13-17)37-16-36-20)14-19-24(29-22-3-1-2-6-31(22)26(19)34)32(23)8-7-30-9-11-35-12-10-30/h1-6,13-14,27H,7-12,15-16H2,(H,28,33) |
InChI Key |
VEIVJOBTJQPXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3 |
Origin of Product |
United States |
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